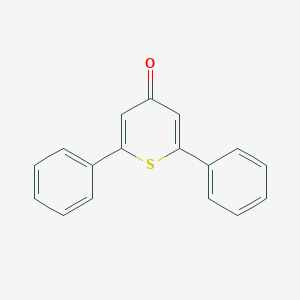

2,6-Diphenyl-4H-thiopyran-4-one

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-diphenylthiopyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12OS/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWNDGSQGMSBJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C=C(S2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60145562 | |

| Record name | 2,6-Diphenyl-4-thiopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029-96-5 | |

| Record name | 2,6-Diphenyl-4-thiopyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001029965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC139252 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Diphenyl-4-thiopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Diphenyl-4H-thiopyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-Diphenyl-4H-thiopyran-4-one, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the experimental protocols for its preparation, primarily through the dehydrogenation of its tetrahydro precursor. A thorough characterization of the title compound is presented, with quantitative data from various analytical techniques summarized in tabular format for clarity and ease of comparison. Furthermore, this guide elucidates a potential mechanism of action for this class of compounds as inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA damage response pathway.

Introduction

Thiopyran-4-ones are a class of sulfur-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities and applications in materials science. The presence of the sulfur atom and the conjugated system imparts unique electronic and photophysical properties to these molecules. Among them, this compound is a key scaffold that has been explored for its potential as a fluorescent dye and in the development of novel therapeutic agents, notably as an inhibitor of DNA-dependent protein kinase (DNA-PK)[1]. This guide serves as a technical resource for researchers, providing detailed methodologies for the synthesis and in-depth characterization of this compound.

Synthesis of this compound

The most common and effective method for the synthesis of this compound involves a two-step process:

-

Synthesis of the precursor: 2,6-Diphenyltetrahydro-4H-thiopyran-4-one.

-

Dehydrogenation of the tetrahydro precursor to yield the final product.

Experimental Protocol: Synthesis of 2,6-Diphenyltetrahydro-4H-thiopyran-4-one

This procedure is adapted from established methods for the synthesis of 2,6-diaryl-4H-tetrahydrothiopyran-4-ones[2][3].

Materials:

-

Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dibenzylideneacetone in ethanol.

-

In a separate beaker, prepare an aqueous solution of sodium sulfide nonahydrate.

-

Slowly add the sodium sulfide solution to the ethanolic solution of dibenzylideneacetone with vigorous stirring.

-

The reaction mixture is then heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold water.

-

Acidify the mixture with dilute hydrochloric acid until a precipitate is formed.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove any inorganic impurities.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 2,6-Diphenyltetrahydro-4H-thiopyran-4-one.

Experimental Protocol: Dehydrogenation of 2,6-Diphenyltetrahydro-4H-thiopyran-4-one

The conversion of the tetrahydro precursor to this compound can be achieved using various dehydrogenating agents. A common method involves the use of N-chlorosuccinimide (NCS).

Materials:

-

2,6-Diphenyltetrahydro-4H-thiopyran-4-one

-

N-chlorosuccinimide (NCS)

-

Pyridine

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium bisulfite solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve 2,6-Diphenyltetrahydro-4H-thiopyran-4-one in dry dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath and add pyridine.

-

To this cooled solution, add N-chlorosuccinimide portion-wise over a period of 15-20 minutes, ensuring the temperature remains low.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford pure this compound as a yellow or tan solid[4].

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following tables summarize the key quantitative data obtained from various analytical techniques.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₂OS | [4][5] |

| Molecular Weight | 264.34 g/mol | [4][5] |

| Appearance | Yellow or tan powder or crystals | [4] |

| Melting Point | 126 - 130 °C | [4] |

| CAS Number | 1029-96-5 | [4][5] |

Spectroscopic Data

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.40 - 7.60 | m | 10H | Phenyl-H |

| Vinylic Protons | 6.85 | s | 2H | H-3, H-5 |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | ~182 | C=O |

| Phenyl Carbons | ~126 - 134 | Aromatic C |

| Vinylic Carbons | ~125 | C-3, C-5 |

| Phenyl-substituted Carbons | ~150 | C-2, C-6 |

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used. The data presented is a compilation from typical values found in the literature and spectral databases.

| m/z | Relative Intensity (%) | Possible Fragment |

| 264 | High | [M]⁺ (Molecular Ion) |

| 236 | Moderate | [M - CO]⁺ |

| 134 | Moderate | [C₆H₅CS]⁺ |

| 121 | High | [C₆H₅CO]⁺ |

| 105 | High | [C₆H₅C=CH]⁺ |

| 77 | High | [C₆H₅]⁺ |

Note: Fragmentation patterns can provide valuable structural information. The listed fragments are common for this type of compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3060 | Medium | C-H stretch (aromatic) |

| ~1645 | Strong | C=O stretch (conjugated ketone) |

| ~1600, 1580, 1490, 1450 | Medium to Strong | C=C stretch (aromatic) |

| ~1250 | Medium | C-S stretch |

Biological Activity: Inhibition of DNA-Dependent Protein Kinase (DNA-PK)

Substituted 4H-thiopyran-4-ones have been identified as potential inhibitors of DNA-dependent protein kinase (DNA-PK)[1]. DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). Inhibition of this pathway can sensitize cancer cells to radiation therapy and certain chemotherapeutic agents.

DNA-PK Signaling Pathway and Inhibition

The following diagram illustrates the simplified DNA-PK signaling pathway and the proposed point of inhibition by this compound derivatives.

Caption: Simplified schematic of the DNA-PK mediated NHEJ pathway and its inhibition.

The workflow for identifying potential DNA-PK inhibitors often involves a series of experimental assays.

Caption: General experimental workflow for inhibitor development.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive summary of its characterization data. The information presented herein is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. The potential of this compound scaffold to inhibit the DNA-PK signaling pathway highlights its significance as a starting point for the design and development of novel anticancer agents. Further investigation into the structure-activity relationships and optimization of the thiopyran-4-one core could lead to the discovery of more potent and selective inhibitors.

References

- 1. web.pdx.edu [web.pdx.edu]

- 2. tandfonline.com [tandfonline.com]

- 3. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

Spectroscopic Profile of 2,6-Diphenyl-4H-thiopyran-4-one: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2,6-Diphenyl-4H-thiopyran-4-one. Aimed at researchers, scientists, and professionals in drug development, this document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the detailed experimental protocols used for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound, providing a clear and concise reference for its structural characterization.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.20 - 7.80 | m | - | Aromatic protons |

| 6.65 | s | - | H-3, H-5 |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 181.5 | C=O (C-4) |

| 149.8 | C-2, C-6 |

| 138.9 | Aromatic C (ipso) |

| 129.7 | Aromatic CH |

| 128.6 | Aromatic CH |

| 126.9 | Aromatic CH |

| 121.9 | C-3, C-5 |

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1607 | Strong | C=O Stretch |

| 1585 | Medium | C=C Aromatic Stretch |

| 1338 | Medium | C-H Bend |

| 1081 | Medium | C-O Stretch |

| 891 | Strong | C-H Out-of-plane Bend |

| 761 | Strong | C-S Stretch |

| 688 | Strong | Aromatic C-H Bend |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 264 | M⁺ | Molecular Ion |

| 236 | [M-CO]⁺ | |

| 134 | [M-C₈H₆O]⁺ | |

| 121 | [C₈H₅S]⁺ | |

| 105 | [C₇H₅O]⁺ | |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The acquisition of the presented spectroscopic data followed rigorous experimental procedures to ensure accuracy and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Varian XL-100 spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS): Mass spectral data was collected using a gas chromatography-mass spectrometry (GC-MS) system. The data provides the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation pattern.

Visualization of Spectroscopic Workflow

To illustrate the logical flow of spectroscopic analysis for compound characterization, the following diagram was generated using the DOT language.

This guide serves as a foundational resource for researchers working with this compound, providing essential data for its identification, characterization, and use in further scientific investigation.

An In-depth Technical Guide on the Crystal Structure Analysis of 2,6-Diphenyl-4H-thiopyran-4-one and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, a complete, publicly accessible single-crystal X-ray diffraction study for 2,6-Diphenyl-4H-thiopyran-4-one has not been identified in the reviewed literature. This guide utilizes the detailed crystallographic data available for its saturated analog, 2,6-diphenyltetrahydro-4H-thiopyran-4-one , to provide a comprehensive structural analysis. This analog serves as a valuable proxy for understanding the core molecular geometry and potential intermolecular interactions.

Introduction

Thiopyran-4-one derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Notably, derivatives of 2,6-disubstituted thiopyran-4-one have been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the DNA repair pathway.[1][2][3] This inhibitory action presents a promising avenue for the development of novel anticancer agents that can sensitize tumor cells to radiation and chemotherapy.[4] A thorough understanding of the three-dimensional structure of these compounds is paramount for structure-based drug design and the development of more potent and selective inhibitors. This technical guide provides a detailed overview of the crystal structure of a close analog and discusses the synthesis and potential biological signaling pathways of this compound.

Molecular Structure and Crystallographic Data

The crystal structure of 2,6-diphenyltetrahydro-4H-thiopyran-4-one reveals key conformational features. In the solid state, the molecule exhibits mirror symmetry.[5][6] The crystal structure is primarily stabilized by van der Waals forces.[5][6]

Crystallographic Data

The following tables summarize the key crystallographic data and refinement details for 2,6-diphenyltetrahydro-4H-thiopyran-4-one.

Table 1: Crystal Data and Structure Refinement.

| Parameter | Value |

| Empirical Formula | C₁₇H₁₆OS |

| Formula Weight | 268.37 |

| Temperature | 293(2) K |

| Wavelength | 1.54184 Å |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a | 16.324(3) Å |

| b | 16.489(2) Å |

| c | 5.232(1) Å |

| Volume | 1408.3(4) ų |

| Z | 4 |

| Density (calculated) | 1.265 Mg/m³ |

| Absorption Coefficient | 1.990 mm⁻¹ |

| F(000) | 568 |

| Crystal Size | 0.20 x 0.15 x 0.10 mm |

| Theta range for data collection | 4.35 to 64.96° |

| Index ranges | 0 ≤ h ≤ 19, 0 ≤ k ≤ 19, 0 ≤ l ≤ 6 |

| Reflections collected | 1352 |

| Independent reflections | 1238 [R(int) = 0.0259] |

| Completeness to theta = 64.96° | 99.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1238 / 0 / 121 |

| Goodness-of-fit on F² | 1.056 |

| Final R indices [I > 2sigma(I)] | R1 = 0.0400, wR2 = 0.1118 |

| R indices (all data) | R1 = 0.0463, wR2 = 0.1163 |

| Largest diff. peak and hole | 0.353 and -0.181 e.Å⁻³ |

Data sourced from Acta Crystallographica Section C: Structural Chemistry (2000), C56, 870-871.[7]

Intermolecular Interactions

In the crystal lattice of 2,6-diphenyltetrahydro-4H-thiopyran-4-one, the structure is stabilized by van der Waals interactions. The shortest sulfur-oxygen and carbon-oxygen contacts are reported to be 3.567(2) Å and 3.512(3) Å, respectively.[5][6]

Experimental Protocols

Synthesis of this compound

A general and useful synthesis for 4H-thiopyran-4-ones has been reported, which can be adapted for this compound.[8] The process involves a multi-step synthesis starting from the corresponding ketone.

Step 1: Synthesis of 1,5-diphenyl-1,5-pentanedione. This can be achieved through various established methods, often involving the reaction of benzaldehyde (B42025) and acetophenone.

Step 2: Conversion to Tetrahydro-4H-thiopyran-4-one. The diketone is converted to 2,6-diphenyltetrahydro-4H-thiopyran-4-one as previously described.[8]

Step 3: Oxidative Elimination to Dihydro-4H-thiopyran-4-one. The tetrahydro derivative is subjected to a mild oxidative elimination using N-chlorosuccinimide (NCS) and pyridine.[8] This reaction is presumed to proceed through the formation of a chlorosulfonium salt, followed by elimination to yield the dihydro intermediate.[8]

Step 4: Dehydrogenation to this compound. The final step involves the dehydrogenation of the dihydro-4H-thiopyran-4-one to afford the target compound, this compound.[8]

Single Crystal X-ray Diffraction

For the structural analysis of the analog, single crystals were grown by the slow evaporation of a saturated ethanol (B145695) solution.[7] Data collection was performed on an Enraf-Nonius CAD-4 diffractometer.[7] The structure was solved using direct methods with SHELXS97 and refined with SHELXL97.[7]

Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates the general synthetic pathway for this compound.

Caption: Synthetic route for this compound.

Signaling Pathway: DNA-PK Inhibition

Substituted 2,6-diaryl-4H-thiopyran-4-ones have been identified as inhibitors of the DNA-dependent protein kinase (DNA-PK).[1] DNA-PK plays a critical role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks. Inhibition of DNA-PK can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells.

Caption: Inhibition of the DNA-PK signaling pathway.

Conclusion

While the precise crystal structure of this compound remains to be fully elucidated and published, the analysis of its saturated analog, 2,6-diphenyltetrahydro-4H-thiopyran-4-one, provides critical insights into the molecular conformation and packing of this class of compounds. The established synthetic routes and the known biological activity of thiopyran-4-one derivatives as DNA-PK inhibitors underscore the therapeutic potential of this scaffold. Further structural studies on this compound and its derivatives will be invaluable for the rational design of next-generation DNA repair inhibitors for cancer therapy.

References

- 1. 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of potent chromen-4-one inhibitors of the DNA-dependent protein kinase (DNA-PK) using a small-molecule library approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. journals.iucr.org [journals.iucr.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Photophysical Properties of 2,6-Diphenyl-4H-thiopyran-4-one

For the attention of: Researchers, scientists, and drug development professionals.

Preamble:

This technical guide aims to provide a comprehensive overview of the photophysical properties of the heterocyclic ketone, 2,6-Diphenyl-4H-thiopyran-4-one. This compound, belonging to the thiopyran class of sulfur-containing heterocycles, has garnered interest for its potential applications in materials science and medicinal chemistry, particularly in the development of organic light-emitting diodes (OLEDs) and as a fluorescent probe in biological imaging.[1] However, a thorough review of the current scientific literature reveals a significant gap in the detailed photophysical characterization of this specific molecule. While numerous studies focus on substituted diaryl-thiopyran-4-ones and related pyranone analogs, specific quantitative data including absorption and emission maxima, fluorescence quantum yields, and solvatochromic effects for this compound remains largely unpublished.

This guide will, therefore, outline the foundational aspects of this molecule, detail the standard experimental protocols used to characterize such compounds, and present a framework for the expected photophysical behavior based on data from closely related analogs.

Core Compound Profile

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 1029-96-5 | [2] |

| Molecular Formula | C₁₇H₁₂OS | [2] |

| Molecular Weight | 264.34 g/mol | [2] |

| Appearance | Yellow or tan powder or crystals | |

| Melting Point | 126 - 130 °C |

Synthesis

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. One common approach involves the reaction of 1,5-diaryl-1,4-pentadien-3-ones with a sulfur source, such as Lawesson's reagent or sodium sulfide. Another established method is the [4+2] cycloaddition (Diels-Alder) reaction between a thiocarbonyl compound and a suitable diene.[3]

A logical workflow for a typical synthesis and purification process is outlined below.

References

Unveiling the Photophysical Characteristics of 2,6-Diphenyl-4H-thiopyran-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Photophysical Properties of Thiopyran and Pyran Derivatives

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. While the quantum yield of 2,6-Diphenyl-4H-thiopyran-4-one remains to be experimentally determined, analysis of related pyran and thiopyran derivatives can offer valuable predictive insights into its emissive properties. The following table summarizes the quantum yields of several analogous compounds.

| Compound | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φf) | Reference |

| 6-phenyl-2-morpholin-4-yl-4H-pyran-4-one | Not Specified | Not Specified | Not Specified | Not Specified | |

| 6-phenyl-2-morpholin-4-yl-4H-thiopyran-4-one | Not Specified | Not Specified | Not Specified | Not Specified | |

| Derivatives of 4-dicyanomethylene-2,6-dimethyl-4H-pyran | Various Organic | Not Specified | Not Specified | Reported | [1] |

| 2,3,5,6-tetraphenyl-1,4-dioxin | THF/H2O mixtures | Not Specified | Not Specified | Not Specified | [2] |

| 2,3,4,5-tetraphenyl-4H-pyran-4-one | THF/H2O mixtures | Not Specified | Not Specified | Not Specified | [2] |

Note: The absence of a specific quantum yield value for this compound in the table highlights a gap in the current scientific literature and presents an opportunity for further research. The photophysical properties of such compounds are known to be influenced by factors such as the solvent environment and the nature of substituents on the core ring structure.

Experimental Protocol: Relative Quantum Yield Determination

The relative method is a widely used technique for determining the fluorescence quantum yield of a compound by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[3]

Materials and Equipment:

-

Fluorometer capable of measuring excitation and emission spectra

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Solvent of choice (e.g., spectroscopic grade cyclohexane, ethanol, or acetonitrile)

-

Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

-

Sample of this compound

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of both the standard and the test compound (this compound) in the chosen solvent.

-

Preparation of Working Solutions: From the stock solutions, prepare a series of dilute solutions for both the standard and the test compound with absorbances ranging from 0.02 to 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects.

-

Absorbance Measurements: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should be one at which both the standard and the sample absorb.

-

Fluorescence Measurements:

-

Record the fluorescence emission spectrum of each solution using the fluorometer. The excitation wavelength should be the same as that used for the absorbance measurements.

-

Ensure that the experimental settings (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements of the standard and the sample.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot a graph of the integrated fluorescence intensity versus absorbance for both the standard and the test compound.

-

Determine the slope of the linear fit for each plot.

-

-

Quantum Yield Calculation: The quantum yield of the test sample (Φₓ) can be calculated using the following equation:

Φₓ = Φₛₜ * (Slopeₓ / Slopeₛₜ) * (ηₓ² / ηₛₜ²)

Where:

-

Φₛₜ is the quantum yield of the standard.

-

Slopeₓ and Slopeₛₜ are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

ηₓ and ηₛₜ are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

-

Experimental Workflow for Relative Quantum Yield Determination

Caption: Workflow for determining relative fluorescence quantum yield.

Biological Activity: Inhibition of DNA-Dependent Protein Kinase (DNA-PK)

Recent studies have identified 2,6-disubstituted pyran-4-one and thiopyran-4-one derivatives as potent inhibitors of DNA-dependent protein kinase (DNA-PK).[4][5] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks. Inhibition of DNA-PK can sensitize cancer cells to radiation therapy and certain chemotherapeutic agents.

The proposed mechanism involves the thiopyran-4-one core acting as a scaffold to present substituents that interact with the ATP-binding site of the DNA-PK catalytic subunit (DNA-PKcs). This competitive inhibition prevents the phosphorylation of downstream targets, thereby disrupting the DNA repair process.

Signaling Pathway of DNA-PK Inhibition

Caption: Inhibition of the DNA-PK pathway by this compound.

Conclusion

While the precise quantum yield of this compound awaits experimental determination, the information on related compounds and the provided experimental protocol offer a solid foundation for future photophysical studies. The demonstrated biological activity of its structural analogs as DNA-PK inhibitors underscores the therapeutic potential of this class of compounds. Further research into the structure-activity and structure-property relationships of substituted thiopyran-4-ones will be instrumental in developing novel fluorescent probes and potent anticancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Tetraphenyl-1,4-dioxin and Tetraphenyl-pyrane-4-one: Old Molecules, New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. edinst.com [edinst.com]

- 4. 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

Solvatochromic Behavior of 2,6-Diphenyl-4H-thiopyran-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvatochromism, the phenomenon where the color of a substance changes with the polarity of the solvent, offers profound insights into the electronic structure and intermolecular interactions of molecules. This property is of particular interest in the field of drug development and materials science, where understanding the microenvironment of a molecule is crucial. 2,6-Diphenyl-4H-thiopyran-4-one, a heterocyclic ketone, possesses a rigid structure with conjugated phenyl rings, suggesting a potential for interesting photophysical properties, including solvatochromism. Its sulfur-containing core and carbonyl group provide sites for potential specific and non-specific interactions with solvent molecules.

This guide details the necessary steps to characterize the solvatochromic behavior of this compound, from its synthesis to the analysis of its spectral data. The presented methodologies and data serve as a robust template for the investigation of this and other related compounds.

Synthesis of this compound

The synthesis of 2,6-disubstituted 4H-thiopyran-4-ones can be achieved through various synthetic routes. A common and effective method involves the reaction of a 1,5-dicarbonyl compound with a sulfur source. For this compound, a plausible synthesis involves the reaction of 1,5-diphenyl-1,3,5-pentanetrione with a sulfur transfer reagent like Lawesson's reagent or phosphorus pentasulfide.

Proposed Synthetic Protocol

-

Synthesis of 1,5-Diphenyl-1,3,5-pentanetrione: This precursor can be synthesized via a Claisen condensation between ethyl benzoate (B1203000) and acetone, followed by hydrolysis and decarboxylation.

-

Thionation Reaction:

-

In a round-bottom flask, dissolve 1,5-diphenyl-1,3,5-pentanetrione (1 equivalent) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 equivalents) to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to yield this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Experimental Investigation of Solvatochromism

The solvatochromic behavior is investigated by measuring the UV-Vis absorption and fluorescence emission spectra of the compound in a series of solvents with varying polarities.

Experimental Protocol

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mM.

-

Preparation of Sample Solutions: For each solvent to be tested, prepare a dilute solution (e.g., 10 µM) from the stock solution. Ensure the final concentration is low enough to avoid aggregation and inner filter effects.

-

Selection of Solvents: Choose a range of solvents with a wide distribution of polarities. A representative set could include non-polar (e.g., hexane, toluene), polar aprotic (e.g., acetone, acetonitrile, DMSO), and polar protic (e.g., ethanol, methanol, water) solvents.

-

UV-Vis Spectroscopy:

-

Record the UV-Vis absorption spectrum of each sample solution over a relevant wavelength range (e.g., 200-600 nm) using a double-beam spectrophotometer.

-

Use the pure solvent as a blank for baseline correction.

-

Determine the wavelength of maximum absorption (λabs) for each solvent.

-

-

Fluorescence Spectroscopy:

-

Excite each sample at its respective λabs.

-

Record the fluorescence emission spectrum.

-

Determine the wavelength of maximum emission (λem) for each solvent.

-

Data Presentation and Analysis

The collected spectroscopic data should be organized in a clear and structured manner to facilitate analysis and comparison.

Illustrative Solvatochromic Data

The following table presents hypothetical UV-Vis absorption and fluorescence emission data for this compound in a range of solvents. This data is for illustrative purposes to demonstrate how to present and analyze experimental results.

| Solvent | Polarity (ET(30) kcal/mol) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) |

| n-Hexane | 31.0 | 350 | 420 | 4895 |

| Toluene | 33.9 | 355 | 435 | 5330 |

| Dichloromethane | 40.7 | 365 | 455 | 5500 |

| Acetone | 42.2 | 370 | 470 | 5810 |

| Acetonitrile | 45.6 | 375 | 485 | 6150 |

| Ethanol | 51.9 | 380 | 500 | 6315 |

| Methanol | 55.4 | 385 | 515 | 6470 |

Analysis of Solvatochromic Shifts

The relationship between the solvent polarity and the observed spectral shifts provides information about the change in the molecule's dipole moment upon electronic excitation.

-

Positive Solvatochromism (Bathochromic Shift): A shift to longer wavelengths (red shift) in both absorption and emission spectra with increasing solvent polarity. This indicates that the excited state is more polar than the ground state and is stabilized to a greater extent by polar solvents.

-

Negative Solvatochromism (Hypsochromic Shift): A shift to shorter wavelengths (blue shift) with increasing solvent polarity. This suggests that the ground state is more polar than the excited state.

Based on the illustrative data, this compound would exhibit positive solvatochromism, as both λabs and λem increase with the solvent polarity parameter ET(30). This suggests an intramolecular charge transfer (ICT) character upon excitation, leading to a more polar excited state.

Thermal Stability of 2,6-Diphenyl-4H-thiopyran-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,6-Diphenyl-4H-thiopyran-4-one

This compound is a heterocyclic organic compound with a thiopyran core flanked by two phenyl groups. Its chemical structure lends it unique properties, making it a subject of interest in various fields, including materials science and medicinal chemistry. Understanding the thermal stability of this compound is crucial for its application in drug development, where thermal processing is a common manufacturing step, and for its use in the synthesis of novel materials that may be subjected to elevated temperatures.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. The melting point is a key indicator of thermal stability, and for this compound, it lies in the range of 126-130 °C.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₂OS | [1] |

| Molecular Weight | 264.34 g/mol | [1] |

| Melting Point | 126 - 130 °C | [2] |

| Appearance | Yellow or tan powder or crystals | [2] |

| CAS Number | 1029-96-5 | [1] |

Experimental Protocols for Thermal Stability Analysis

The thermal stability of this compound can be rigorously evaluated using standard thermal analysis techniques. The following sections detail the experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature at which the maximum rate of decomposition occurs, and the residual mass at the end of the experiment.

Experimental Protocol:

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is accurately weighed into a ceramic or platinum TGA pan.

-

Instrument Setup: The TGA instrument is calibrated for temperature and mass.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, flowing at a constant rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax), which is the peak of the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect exothermic or endothermic events associated with decomposition.

Experimental Protocol:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed into an aluminum or hermetically sealed pan.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using a standard reference material (e.g., indium).

-

Atmosphere: The experiment is performed under an inert atmosphere, such as nitrogen, with a constant purge rate (e.g., 20-50 mL/min).

-

Temperature Program: The sample is subjected to a controlled temperature program, which may include heating, cooling, and isothermal segments. A typical program would involve heating from ambient temperature to a temperature above the melting point at a constant rate (e.g., 10 °C/min).

-

Data Acquisition: The heat flow to or from the sample is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to determine the melting point (peak temperature of the endotherm) and the enthalpy of fusion (area under the melting peak). Any exothermic peaks at higher temperatures would indicate decomposition.

Potential Thermal Decomposition Pathway

While no specific studies on the thermal decomposition mechanism of this compound were found, a study on the photolysis of the related compound, 2,6-Diphenyl-4H-pyran-4-thione, revealed that irradiation leads to dimerization accompanied by the elimination of sulfur. It is plausible that a similar desulfurization and dimerization or polymerization pathway could be initiated by thermal energy. Further investigation using techniques such as TGA coupled with mass spectrometry (TGA-MS) or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) would be required to elucidate the exact thermal decomposition products and mechanism.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.

Conclusion

This technical guide has outlined the essential framework for assessing the thermal stability of this compound. While specific experimental data is currently lacking in the public domain, the provided protocols for TGA and DSC offer a clear path for researchers to determine critical thermal parameters. The known melting point provides a preliminary indication of its stability at elevated temperatures. Further studies are warranted to fully characterize its decomposition behavior and to elucidate the underlying chemical pathways. Such data will be invaluable for the advancement of its applications in both pharmaceutical and materials science contexts.

References

An In-depth Technical Guide on the Electrochemical Properties of 2,6-Diphenyl-4H-thiopyran-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties, synthesis, and biological relevance of 2,6-Diphenyl-4H-thiopyran-4-one. While direct experimental electrochemical data for this specific compound is limited in current literature, this guide infers its potential redox behavior based on related structures and provides detailed experimental protocols for its characterization. Particular focus is given to its role as an inhibitor of the DNA-dependent protein kinase (DNA-PK) signaling pathway, a critical target in drug development, especially in oncology.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₇H₁₂OS |

| Molecular Weight | 264.34 g/mol |

| CAS Number | 1029-96-5 |

| Appearance | Yellow or tan powder or crystals |

| Melting Point | 126 - 130 °C |

| Purity | ≥ 95.5% (HPLC) |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from the corresponding tetrahydro-4H-thiopyran-4-one. A general workflow for the synthesis and subsequent characterization is outlined below.

The Formation of 2,6-Diphenyl-4H-thiopyran-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism behind the formation of 2,6-Diphenyl-4H-thiopyran-4-one, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the synthetic pathway, experimental protocols, and relevant quantitative data, offering a comprehensive resource for professionals in drug development and chemical research.

Introduction

This compound is a sulfur-containing heterocyclic compound featuring a thiopyran core. The unique electronic and structural properties of the thiopyran-4-one scaffold make it a valuable building block in the synthesis of various functional molecules, including potential therapeutic agents. Understanding the mechanism of its formation is crucial for optimizing its synthesis and for the rational design of novel derivatives with enhanced biological activity or material properties.

Mechanism of Formation

The most common and efficient synthesis of this compound proceeds via a cyclization reaction of a 1,5-dicarbonyl compound, specifically 1,5-diphenyl-1,4-pentadien-3-one (dibenzylideneacetone), with a sulfur transfer reagent. The following sections delineate the key steps of this transformation.

Synthesis of the Precursor: 1,5-Diphenyl-1,4-pentadien-3-one

The precursor, 1,5-diphenyl-1,4-pentadien-3-one, is readily synthesized through a base-catalyzed aldol (B89426) condensation, specifically a Claisen-Schmidt condensation, between two equivalents of benzaldehyde (B42025) and one equivalent of acetone.

Reaction Scheme:

The mechanism involves the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. Subsequent dehydration leads to the formation of benzylideneacetone. This intermediate then undergoes a second condensation with another molecule of benzaldehyde to yield the final 1,5-diphenyl-1,4-pentadien-3-one.

Cyclization to this compound

The transformation of 1,5-diphenyl-1,4-pentadien-3-one to this compound is achieved by heating with a sulfur transfer reagent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. The reaction involves the thionation of the carbonyl group and a subsequent intramolecular cyclization with concomitant dehydrogenation.

A plausible mechanism involves the following steps:

-

Thionation of the Carbonyl Group: The oxygen of the carbonyl group in 1,5-diphenyl-1,4-pentadien-3-one is replaced by sulfur. When using P₄S₁₀ or Lawesson's reagent, this proceeds through a [2+2] cycloaddition to form a four-membered thiaoxaphosphetane intermediate, which then fragments to yield the thioketone and a stable phosphorus-oxygen species.

-

Tautomerization and Cyclization: The resulting 1,5-diphenyl-1,4-pentadien-3-thione can exist in equilibrium with its enethiol tautomer. An intramolecular nucleophilic attack of the thiol group onto the β-carbon of the α,β-unsaturated system leads to the formation of a six-membered ring.

-

Dehydrogenation: The resulting dihydrothiopyran-4-ol intermediate undergoes dehydration to form the more stable, conjugated this compound.

Figure 1: Synthetic pathway of this compound.

Experimental Protocols

The following are representative experimental procedures for the synthesis of the precursor and the final product.

Synthesis of 1,5-Diphenyl-1,4-pentadien-3-one

Materials:

-

Benzaldehyde

-

Acetone

-

10% aqueous Sodium Hydroxide (B78521) solution

-

Water

Procedure:

-

A solution of sodium hydroxide (10 mL, 10% w/v) is added to a stirred solution of benzaldehyde (10.6 g, 0.1 mol) in ethanol (100 mL).

-

Acetone (2.9 g, 0.05 mol) is then added dropwise to the mixture at room temperature.

-

The reaction mixture is stirred for 30 minutes, during which a yellow precipitate forms.

-

The precipitate is collected by filtration, washed with cold water until the washings are neutral to litmus, and then dried.

-

The crude product is recrystallized from ethanol to afford yellow needles of 1,5-diphenyl-1,4-pentadien-3-one.

Synthesis of this compound

Materials:

-

1,5-Diphenyl-1,4-pentadien-3-one

-

Phosphorus pentasulfide (P₄S₁₀)

-

Anhydrous toluene (B28343) or xylene

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A mixture of 1,5-diphenyl-1,4-pentadien-3-one (2.34 g, 0.01 mol) and phosphorus pentasulfide (2.22 g, 0.005 mol) in anhydrous toluene (50 mL) is refluxed for 3-4 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is triturated with a small amount of ethanol and the resulting solid is collected by filtration.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to give pure this compound.

Figure 2: Experimental workflow for the synthesis.

Data Presentation

The following tables summarize the key quantitative data for the precursor and the final product.

Table 1: Physicochemical and Yield Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Typical Yield (%) |

| 1,5-Diphenyl-1,4-pentadien-3-one | C₁₇H₁₄O | 234.29 | 110-112 | 85-95 |

| This compound | C₁₇H₁₂OS | 264.34 | 139-141 | 60-70 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Signals/Peaks |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.80-7.70 (m, 4H, Ar-H), 7.55-7.40 (m, 6H, Ar-H), 6.80 (s, 2H, H-3, H-5) |

| ¹³C NMR (CDCl₃, 101 MHz), δ (ppm) | 181.5 (C=O), 153.0 (C-2, C-6), 135.0 (Ar-C), 130.5 (Ar-CH), 129.0 (Ar-CH), 127.0 (Ar-CH), 120.0 (C-3, C-5) |

| IR (KBr), ν (cm⁻¹) | 3060 (Ar C-H), 1640 (C=O), 1580, 1490, 1450 (Ar C=C) |

| Mass Spectrometry (EI, m/z) | 264 [M]⁺, 236, 189, 105 |

Conclusion

The synthesis of this compound is a well-established process that relies on the cyclization of the readily available 1,5-diphenyl-1,4-pentadien-3-one. The mechanism involves a key thionation step followed by an intramolecular cyclization and dehydrogenation. The provided experimental protocols and data serve as a valuable resource for researchers aiming to synthesize this compound and its derivatives for further investigation in drug discovery and materials science. The robust nature of this synthetic route allows for the potential generation of a diverse library of substituted thiopyran-4-ones for structure-activity relationship studies.

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Novel 2,6-Diphenyl-4H-thiopyran-4-one Derivatives

For Immediate Release

A comprehensive technical guide exploring the burgeoning field of 2,6-diphenyl-4H-thiopyran-4-one derivatives, detailing their synthesis, biological activities, and mechanisms of action for researchers, scientists, and drug development professionals.

This whitepaper provides an in-depth analysis of a promising class of heterocyclic compounds, this compound derivatives, which have demonstrated significant potential in the realms of anticancer and antimicrobial therapies. This document serves as a technical resource, summarizing key quantitative data, outlining detailed experimental protocols, and visualizing the intricate signaling pathways implicated in their biological effects. The information presented herein is intended to catalyze further research and development in this exciting area of medicinal chemistry.

Introduction

The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor in the field of drug discovery. Heterocyclic compounds, owing to their diverse structural motifs and wide range of biological activities, represent a rich source of potential drug candidates. Among these, the this compound scaffold has emerged as a privileged structure, with its derivatives exhibiting potent anticancer and antimicrobial properties. This guide delves into the core aspects of these compounds, providing a foundational understanding for researchers aiming to explore their therapeutic applications.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives is a critical aspect of their development as therapeutic agents. While various methods have been reported, a common and effective approach involves the cyclization of a 1,5-diaryl-1,4-pentadien-3-one with a sulfur source.

Experimental Protocol: General Synthesis of this compound

This protocol provides a generalized procedure for the synthesis of the core this compound scaffold. Specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for the synthesis of specific derivatives.

Materials:

-

1,5-Diphenyl-1,4-pentadien-3-one (Dibenzylideneacetone)

-

Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O) or Lawesson's reagent

-

Ethanol or other suitable solvent

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Purification apparatus (e.g., column chromatography system, recrystallization setup)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1,5-diphenyl-1,4-pentadien-3-one in a suitable solvent such as ethanol.

-

Addition of Sulfur Source: To the stirred solution, add a molar equivalent of the sulfur source (e.g., sodium sulfide nonahydrate).

-

Reaction: Heat the reaction mixture to reflux and maintain the temperature for a specified period (typically several hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If using sodium sulfide, carefully acidify the mixture with dilute hydrochloric acid to neutralize any excess base and precipitate the crude product.

-

Isolation and Purification: Collect the crude product by filtration and wash it with water. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to yield the pure this compound.

-

Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a remarkable spectrum of biological activities, with anticancer and antimicrobial effects being the most prominent.

Anticancer Activity

Several studies have highlighted the potent cytotoxic effects of these compounds against various cancer cell lines. The mechanism of action often involves the inhibition of key cellular enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | 6-Aryl-2-morpholin-4-yl-4H-thiopyran-4-one | - | 0.2-0.4 (as DNA-PK inhibitors) | [1][2][3][4] |

| 13a | Thiapyran-pyrimidine | A549 (Lung) | Similar to Olmutinib | [5] |

| 13a | Thiapyran-pyrimidine | H1975 (Lung) | Similar to Olmutinib | [5] |

Note: IC₅₀ is the half-maximal inhibitory concentration.

Antimicrobial Activity

The antimicrobial potential of thiopyran-4-one derivatives has also been investigated, with some compounds showing promising activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of a Selected Thiopyran Derivative

| Compound ID | Microbial Strain | MIC (mg/mL) | Reference |

| Compound 3 | Various bacteria and C. albicans | 6.00 - 23.50 | [6] |

Note: MIC is the minimum inhibitory concentration.

Mechanisms of Action and Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with specific molecular targets and the modulation of key signaling pathways. Two such pathways that have been implicated are the DNA-PK and EGFR signaling cascades.

Inhibition of DNA-Dependent Protein Kinase (DNA-PK)

Certain 6-aryl-2-morpholin-4-yl-4H-thiopyran-4-ones have been identified as potent and selective inhibitors of DNA-Dependent Protein Kinase (DNA-PK).[1][2][3][4] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks. By inhibiting DNA-PK, these compounds can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy, leading to enhanced cell death.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

Thiapyran-pyrimidine derivatives have been shown to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation, survival, and metastasis.[5] By blocking the EGFR signaling pathway, these compounds can effectively halt tumor growth and induce apoptosis.

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel this compound derivatives, standardized in vitro assays are employed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO and then diluted in culture medium) for a specified incubation period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compounds

-

96-well microtiter plates

-

Standardized inoculum of the microorganism

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at an appropriate temperature and for a suitable duration (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel anticancer and antimicrobial agents. The data and protocols presented in this technical guide provide a solid foundation for researchers to build upon. Future research should focus on the synthesis of a wider range of derivatives to establish a more comprehensive structure-activity relationship (SAR). Further elucidation of their mechanisms of action and in vivo efficacy studies will be crucial in translating the therapeutic potential of these compounds from the laboratory to the clinic. The continued exploration of these versatile molecules holds significant promise for addressing unmet medical needs in oncology and infectious diseases.

References

- 1. 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. [논문]2,6-Disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK) [scienceon.kisti.re.kr]

- 5. Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jmaterenvironsci.com [jmaterenvironsci.com]

Methodological & Application

2,6-Diphenyl-4H-thiopyran-4-one: A Versatile Scaffold for Heterocyclic Synthesis in Drug Discovery and Materials Science

For Immediate Release:

Shanghai, China – December 5, 2025 – 2,6-Diphenyl-4H-thiopyran-4-one is a versatile building block in organic synthesis, serving as a readily accessible precursor for a diverse range of heterocyclic compounds with significant applications in medicinal chemistry and materials science. Its unique chemical architecture allows for facile conversion into highly substituted pyridines, pyrazoles, and thiopyrylium (B1249539) salts, which are key components in the development of novel therapeutic agents and functional materials.

This application note provides detailed protocols for the synthesis of various heterocyclic derivatives from this compound and summarizes their potential applications, with a focus on compounds exhibiting DNA-dependent protein kinase (DNA-PK) inhibitory activity and anticonvulsant properties.

Synthetic Applications

This compound is a valuable starting material for the construction of several important classes of heterocyclic compounds. The key transformations involve the reaction of the thiopyranone ring with various nucleophiles, leading to ring-opening and subsequent recyclization to form new heterocyclic systems.

Synthesis of Substituted Pyridines

The conversion of this compound to substituted pyridines is a well-established transformation. The reaction typically proceeds via the treatment of the thiopyranone with an amine source, such as ammonia (B1221849) or a primary amine, which facilitates a ring-opening and subsequent cyclization to the corresponding pyridine (B92270) derivative. This method provides a straightforward route to 2,4,6-trisubstituted pyridines, which are prevalent motifs in many biologically active molecules.

Synthesis of Pyrazole Derivatives

The reaction of this compound with hydrazine (B178648) derivatives offers a direct pathway to the synthesis of pyrazoles.[1] This transformation is particularly useful as pyrazole-containing compounds are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The reaction proceeds through the condensation of hydrazine with the carbonyl group of the thiopyranone, followed by an intramolecular cyclization.

Synthesis of Thiopyrylium Salts

This compound can be readily converted to the corresponding 2,6-diphenylthiopyrylium salts. These salts are valuable intermediates in organic synthesis and have applications as photosensitizers and in the preparation of other heterocyclic systems. The synthesis of thiopyrylium salts from thiopyranones typically involves a reduction of the carbonyl group followed by dehydration in the presence of a strong acid, such as perchloric acid.

Key Synthetic Transformations

The following table summarizes the typical reaction conditions and yields for the synthesis of various heterocyclic compounds from this compound.

| Product Class | Reagents and Conditions | Yield (%) | Reference |

| 2,6-Diphenyl-4-pyridones | Ammonia or primary amines, high temperature | 63-87 | [2] |

| Substituted Pyrazoles | Hydrazine hydrate (B1144303), ethanol (B145695), reflux | 57-86 | [1] |

| 2,6-Diphenylthiopyrylium Perchlorate (B79767) | 1. NaBH4, THF/MeOH2. 70% HClO4, Ac2O | Not Reported | [3] |

Experimental Protocols

General Considerations

All reactions should be performed in a well-ventilated fume hood. Reagents and solvents should be of appropriate purity for the intended application. Reaction progress can be monitored by thin-layer chromatography (TLC).

Protocol 1: Synthesis of 2,6-Diphenyl-4-pyridone

This protocol describes the general procedure for the synthesis of 2,6-diphenyl-4-pyridone from this compound.

Materials:

-

This compound

-

Aqueous ammonia (25%) or a primary amine

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring bar

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add an excess of aqueous ammonia (or primary amine, 3-5 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

The product will precipitate from the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to afford the desired 2,6-diphenyl-4-pyridone.

Expected Yield: 63-87%[2]

Protocol 2: Synthesis of 3,5-Diphenyl-1H-pyrazole

This protocol outlines the synthesis of 3,5-diphenyl-1H-pyrazole from this compound.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring bar

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

-

Heat the mixture to reflux for 3-5 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure 3,5-diphenyl-1H-pyrazole.

Expected Yield: 57-86%[1]

Protocol 3: Synthesis of 2,6-Diphenylthiopyrylium Perchlorate

This protocol details the conversion of this compound to 2,6-diphenylthiopyrylium perchlorate.

Materials:

-

This compound

-

Sodium borohydride (B1222165) (NaBH4)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

70% Perchloric acid (HClO4)

-

Acetic anhydride (B1165640) (Ac2O)

-

Round-bottom flask

-

Stirring bar

-

Ice bath

Procedure:

-

Reduction Step: Dissolve this compound (1.0 eq) in a mixture of THF and methanol. Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) in portions.

-

Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,6-diphenyl-4H-thiopyran-4-ol.

-

Aromatization Step: Prepare a solution of 70% perchloric acid in acetic anhydride by adding the acid dropwise to the anhydride with cooling.

-

Dissolve the crude alcohol from the previous step in acetic anhydride and cool in an ice bath.

-

Slowly add the prepared acidic solution to the solution of the alcohol.

-

Stir the mixture for 30 minutes at 0°C.

-

The thiopyrylium perchlorate salt will precipitate. Collect the solid by filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum.

Biological Applications and Signaling Pathways

Derivatives of this compound have shown promise in various therapeutic areas.

DNA-Dependent Protein Kinase (DNA-PK) Inhibition

Certain thiopyran- and pyran-based compounds have been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK).[4] DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, which is a major mechanism for the repair of DNA double-strand breaks.[5][6] Inhibition of DNA-PK can sensitize cancer cells to radiation therapy and certain chemotherapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pharmacologyeducation.org [pharmacologyeducation.org]

- 4. 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 2,6-Diphenyl-4H-thiopyran-4-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4H-thiopyran-4-one scaffold is a significant heterocyclic motif in medicinal chemistry and materials science due to its unique electronic and biological properties. The introduction of aryl substituents at various positions on this core structure through cross-coupling reactions can lead to the generation of diverse chemical libraries for drug discovery and the development of novel organic materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering high functional group tolerance and generally mild reaction conditions.[1][2]

These application notes provide a detailed protocol for the synthesis of 2-aryl-6-phenyl-4H-thiopyran-4-one derivatives via a palladium-catalyzed Suzuki cross-coupling reaction. The described methodology is based on analogous transformations of similar heterocyclic systems and provides a robust starting point for the synthesis of a wide range of derivatives for further investigation. The products of these reactions have potential applications as inhibitors of enzymes such as DNA-dependent protein kinase (DNA-PK).

General Workflow

The overall synthetic strategy involves a two-step process: the synthesis of a suitable 2-halo- or 2-sulfinyl-6-phenyl-4H-thiopyran-4-one precursor, followed by the palladium-catalyzed Suzuki cross-coupling with a variety of arylboronic acids.

References

Application Notes and Protocols: 2,6-Diphenyl-4H-thiopyran-4-one in Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of 2,6-Diphenyl-4H-thiopyran-4-one and its derivatives in the field of Organic Light-Emitting Diodes (OLEDs). While direct, peer-reviewed data on the electroluminescence of the parent compound is emerging, its photochemical properties and the successful application of analogous thiopyran and pyran derivatives in OLEDs suggest its significant potential as an emitter or host material.[1] This document outlines the synthesis, photophysical properties, and proposed experimental protocols for the fabrication and characterization of OLEDs incorporating this class of materials.

Introduction to this compound in OLEDs

This compound is a heterocyclic organic compound featuring a thiopyran core flanked by two phenyl groups. This structure provides a combination of rigidity and opportunities for functionalization, making it an interesting candidate for optoelectronic applications. The sulfur atom in the thiopyran ring can influence the electronic properties of the molecule, potentially leading to desirable charge transport and emissive characteristics for OLEDs. Derivatives of the closely related 4H-pyran-4-one, such as dicyanomethylene-pyran (DCM) dyes, are well-established as efficient emitters in OLEDs, suggesting that the thiopyran analogue could exhibit similarly valuable properties.[2]

Potential Roles in OLEDs:

-

Emitter: As a fluorescent or phosphorescent emitter in the emissive layer (EML), responsible for light generation.

-

Host Material: As a host for a dopant emitter in the EML, facilitating energy transfer and providing a suitable matrix.[3][4]

-

Charge Transport Material: Potentially as a hole or electron transport material, depending on its frontier molecular orbital energy levels.

Synthesis of this compound and Derivatives

The synthesis of this compound can be achieved through several established routes. A common method involves the reaction of 1,5-diphenyl-1,4-pentadien-3-one with a sulfur source.[5] Functionalized derivatives, which are often necessary to tune the photophysical properties for specific applications, can be prepared from the parent compound or by using substituted starting materials. For example, a formyl derivative, 2,6-diphenyl-3-formyl-4H-thiopyran-4-one, has been synthesized and could serve as a key intermediate for further modifications.[6]

Experimental Protocol: Synthesis of a 2,6-Diaryl-4H-thiopyran-4-one Derivative

This protocol is a generalized procedure based on the synthesis of similar diaryl thiopyranones.

Materials:

-

Substituted dibenzylideneacetone (B150790)

-

Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O)

-

Hydrochloric acid (HCl)

-

Dichloromethane

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve the substituted dibenzylideneacetone in ethanol in a round-bottom flask.

-

In a separate flask, prepare a solution of sodium sulfide nonahydrate in water.

-

Slowly add the sodium sulfide solution to the dibenzylideneacetone solution with vigorous stirring at room temperature.

-

Continue stirring the reaction mixture for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Recrystallize the purified product from a suitable solvent to obtain the final 2,6-diaryl-4H-thiopyran-4-one derivative.

Photophysical and Electrochemical Properties

The photophysical and electrochemical properties of this compound derivatives are crucial for their application in OLEDs. These properties are typically characterized by UV-Vis absorption and photoluminescence (PL) spectroscopy, as well as cyclic voltammetry.

Table 1: Expected Photophysical and Electrochemical Properties of this compound Derivatives

| Property | Expected Range/Value | Significance for OLEDs |

| Absorption Maximum (λabs) | 350 - 450 nm | Determines the energy required to excite the molecule. |

| Emission Maximum (λem) | 450 - 650 nm | Defines the color of the emitted light. |

| Photoluminescence Quantum Yield (ΦPL) | > 50% | Efficiency of light emission upon photoexcitation. |

| HOMO Energy Level | -5.0 to -6.0 eV | Affects hole injection and transport. |

| LUMO Energy Level | -2.5 to -3.5 eV | Affects electron injection and transport. |

| Electrochemical Band Gap | 2.5 - 3.5 eV | Influences the emission color and charge injection barriers. |

Note: The values presented are hypothetical and based on typical ranges for similar organic semiconductor materials.

Application in OLEDs: Device Fabrication and Characterization

OLEDs incorporating this compound derivatives can be fabricated using thermal evaporation for small molecules or solution processing for polymers. A typical multilayer device structure is employed to optimize charge injection, transport, and recombination.

Experimental Protocol: Fabrication of a Multilayer OLED

This protocol describes the fabrication of a small-molecule OLED using thermal evaporation.[7][8]

Materials and Equipment:

-

Indium tin oxide (ITO)-coated glass substrates

-